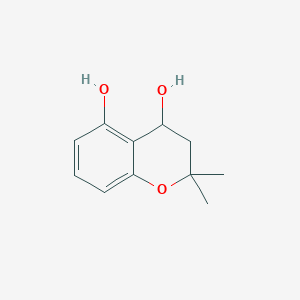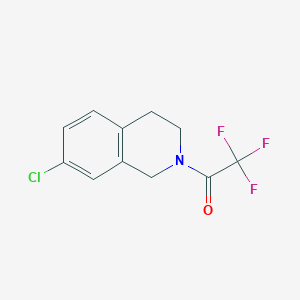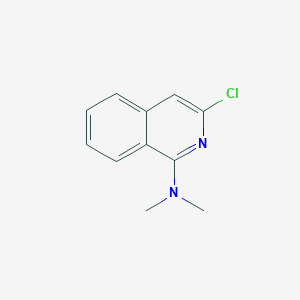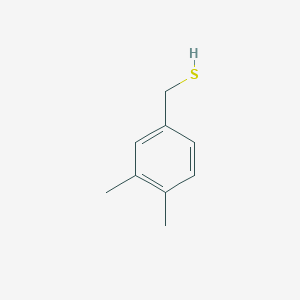
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
Vue d'ensemble
Description
“2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” is a chemical compound with the molecular formula C11H14O3 . It is also known as 2,2-Dimethylchroman .
Molecular Structure Analysis
The molecular structure of “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol” can be represented by the InChI string: InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 . This indicates that the compound has a benzopyran core structure with two methyl groups attached to the 2-position and a diol group at the 4,5-position.Applications De Recherche Scientifique
Antitubercular Activity
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol and its derivatives have been explored for their potential as antitubercular agents. Compounds like 3,3-dimethyl-3Hbenzofuro[3,2-f][1]-benzopyran have shown significant activities against Mycobacterium tuberculosis strains, making them promising candidates in the treatment of tuberculosis without significant cytotoxicity or adverse effects on other bacteria and fungi (Prado et al., 2006).
K(ATP) Channel Activation
Research has indicated the potential of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol derivatives as potassium channel openers (PCOs). These compounds, structurally related to cromakalim, have been studied for their ability to inhibit insulin release in rat pancreatic islets and relax rat aorta rings. The focus has been on molecules with strong electron-withdrawing groups, showing selective activity for pancreatic versus vascular tissues (Florence et al., 2009).
Antimicrobial Properties
Some derivatives of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol have been synthesized and evaluated for their antimicrobial activities. Studies involving sulfur-containing chromene derivatives have shown that these compounds possess in vitro antimicrobial properties, making them potential candidates for antimicrobial drug development (Şerbetçi et al., 2012).
Enantiomeric Purity Determination
The compound has been used in the development and validation of analytical methods for the determination of enantiomeric purity. Specifically, nonaqueous capillary electrophoretic methods have been designed using 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol derivatives as model compounds to achieve high resolution and efficiency values, important in pharmaceutical quality control (Rousseau et al., 2010).
Propriétés
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULODLPSXBZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)




![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)
